Cgp 43902A

Beschreibung

Cgp 43902A is a bioactive chemical compound classified as a competitive NMDA receptor antagonist . Its designation follows a naming convention shared with other CGP-series compounds (e.g., Cgp 44099, CGP 44532), suggesting a common developmental origin, though functional diversity exists among these compounds .

Eigenschaften

CAS-Nummer |

124076-31-9 |

|---|---|

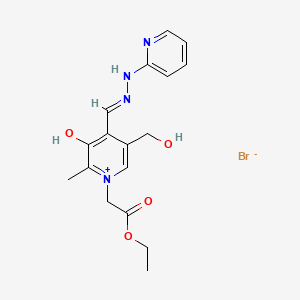

Molekularformel |

C17H21BrN4O4 |

Molekulargewicht |

425.3 g/mol |

IUPAC-Name |

ethyl 2-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]pyridin-1-ium-1-yl]acetate;bromide |

InChI |

InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H |

InChI-Schlüssel |

RCPAZOJOBRHQSW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |

Isomerische SMILES |

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)/C=N/NC2=CC=CC=N2)O)C.[Br-] |

Kanonische SMILES |

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cgp 43902A; Cgp43902A; Cgp-43902A. |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Cgp 43902A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es an bestimmte Enzyme und Rezeptoren bindet, deren Aktivität moduliert und zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und beteiligten Signalwege sind noch nicht vollständig geklärt, aber es wird vermutet, dass es die zelluläre Signaltransduktion und Stoffwechselprozesse beeinflusst.

Wirkmechanismus

The mechanism of action of Cgp 43902A involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of CGP-Series Compounds

- Key Differences :

- Target Specificity : this compound targets NMDA receptors, while others act on renin, GABA receptors, or aromatase.

- Therapeutic Applications : CGP 44532 (neuromodulation) vs. Cgp 45688 (oncology).

- Data Gap: Pharmacokinetic parameters (e.g., IC50, bioavailability) for this compound are unavailable for direct comparison.

2.3 Physicochemical and Pharmacokinetic Profiles

General trends in similar bioactive compounds (based on –18):

Table 2: Representative Physicochemical Data

| Property | This compound (Inferred) | CAS 84905-80-6 (Example) | CAS 20358-06-9 (Example) |

|---|---|---|---|

| Molecular Weight | Not reported | 153.57 g/mol | 168.19 g/mol |

| Solubility (DMSO) | Not reported | 0.722 mg/mL | 0.249 mg/mL |

| CYP1A2 Inhibition | Not reported | Yes | Yes |

| BBB Permeability | Likely high | High | High |

| LogP | Not reported | 2.15 (XLOGP3) | 2.13 (XLOGP3) |

Vorbereitungsmethoden

Die Herstellung von Cgp 43902A umfasst spezifische Syntheserouten und Reaktionsbedingungen. Detaillierte Syntheserouten und industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar. Typischerweise werden solche Verbindungen durch eine Reihe von organischen Reaktionen synthetisiert, die Bromierung, Amidierung und Cyclisierungsschritte unter kontrollierten Bedingungen beinhalten .

Biologische Aktivität

Overview of Cgp 43902A

This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including synaptic plasticity, learning, and memory. The modulation of mGluR5 has been implicated in several neurological and psychiatric disorders, making this compound a compound of interest for therapeutic development.

This compound functions primarily as an antagonist at mGluR5, inhibiting its activity and thereby modulating glutamatergic signaling pathways. This action can lead to various biological effects:

- Reduction in excitatory neurotransmission : By blocking mGluR5, this compound decreases the overall excitatory tone in the central nervous system.

- Potential neuroprotective effects : In certain models of neurodegeneration, mGluR5 antagonism has been shown to provide protective effects against neuronal injury.

Pharmacological Profile

Research indicates that this compound exhibits a high degree of selectivity for mGluR5 over other glutamate receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader glutamate receptor modulation.

Case Studies and Research Findings

-

Neurodegenerative Diseases :

- In animal models of Parkinson's disease, administration of this compound demonstrated improvements in motor function and reduced neuroinflammation, suggesting a potential therapeutic role in managing symptoms associated with this condition.

-

Anxiety and Depression Models :

- Studies have shown that this compound can reduce anxiety-like behaviors in rodent models. This effect is attributed to its ability to modulate glutamatergic transmission in regions of the brain associated with anxiety regulation.

-

Cognitive Enhancement :

- Research involving cognitive tasks has indicated that this compound may enhance performance in tasks requiring working memory, possibly due to its effects on synaptic plasticity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How to determine appropriate sample sizes for in vitro studies involving CGP 43902A to ensure statistical power?

- Methodological Answer: Use power analysis calculations based on preliminary data or prior studies to estimate the minimum sample size required to detect significant effects. Ensure alignment with experimental objectives (e.g., cytotoxicity, mechanism of action) and incorporate replication to account for biological variability. Statistical software (e.g., G*Power) or formulas for t-tests/ANOVA can validate sample size adequacy . Report confidence intervals and effect sizes to enhance reproducibility .

Q. What methodological considerations are critical when designing dose-response experiments with this compound?

- Methodological Answer:

- Range Selection: Use logarithmic dilution series to capture EC₅₀/IC₅₀ values, ensuring coverage of subthreshold to maximal response concentrations.

- Controls: Include positive (e.g., known inhibitors) and negative controls (e.g., vehicle-only treatments) to validate assay specificity .

- Data Normalization: Express results as percentage inhibition relative to controls and fit data using nonlinear regression models (e.g., sigmoidal dose-response curves) .

Q. How to establish robust assay protocols for evaluating this compound’s mechanism of action?

- Methodological Answer:

- Orthogonal Validation: Combine enzymatic assays (e.g., kinase activity) with cellular readouts (e.g., apoptosis markers) to confirm target engagement .

- Kinetic Studies: Conduct time-course experiments to distinguish direct effects from secondary responses.

- Documentation: Provide detailed protocols for reagent preparation (e.g., solvent compatibility, stock solution stability) and instrument calibration in the "Materials and Methods" section .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer:

- Pharmacokinetic Analysis: Assess compound bioavailability, metabolic stability, and tissue distribution to identify discrepancies between cellular and systemic effects .

- Model Optimization: Use humanized animal models or 3D cell cultures to bridge in vitro-in vivo gaps .

- Data Reinterpretation: Apply Bayesian statistics to weigh conflicting evidence based on prior probability distributions .

Q. How to address reproducibility challenges in pharmacokinetic studies of this compound across research groups?

- Methodological Answer:

- Standardization: Adopt consensus guidelines for plasma sampling intervals, bioanalytical methods (e.g., LC-MS/MS), and data reporting (e.g., AUC, Cₘₐₓ) .

- Collaborative Trials: Engage multi-center studies to validate findings under varied experimental conditions .

- Metadata Archiving: Share raw datasets, including animal strain details and environmental variables (e.g., diet, housing), in public repositories .

Q. What frameworks guide the integration of this compound’s novel findings with conflicting literature reports?

- Methodological Answer:

- Systematic Review: Use PRISMA guidelines to synthesize evidence, highlighting methodological differences (e.g., assay sensitivity, compound purity) that may explain contradictions .

- Mechanistic Clustering: Group studies by biological pathways (e.g., apoptosis vs. autophagy modulation) to contextualize divergent results .

- Meta-Analysis: Pool effect sizes across studies using random-effects models, adjusting for publication bias via funnel plots .

Methodological Best Practices

- Data Presentation: Include tables comparing IC₅₀ values, spectral characterization data (e.g., NMR, HPLC purity), and kinetic parameters (e.g., Kₘ, Vₘₐₓ) to enhance transparency .

- Ethical Compliance: Document animal welfare protocols (e.g., IACUC approvals) and human subject consent forms in compliance with international standards .

- Collaborative Authorship: Clearly delineate roles (e.g., conceptualization, data curation) using CRediT taxonomy to ensure accountability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.